Alisamycin - 136398-54-4

Alisamycin

Catalog Number: EVT-1213687
CAS Number: 136398-54-4
Molecular Formula: C29H32N2O7
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)- is a natural product found in Streptomyces actuosus with data available.
Classification

Alisamycin is classified as a member of the manumycin family of antibiotics. These compounds are known for their ability to inhibit the growth of various cancer cell lines and exhibit antibacterial activity. The structural framework of alisamycin includes a complex arrangement of aromatic rings and functional groups that contribute to its biological efficacy.

Synthesis Analysis

The synthesis of alisamycin has been extensively studied, with various methods developed to produce this compound efficiently. The first total synthesis was reported in 1996, utilizing a series of chemical transformations to construct the complex molecular architecture characteristic of alisamycin .

Synthetic Methods

  1. Starting Materials: The synthesis typically begins with chiral precursors such as derivatives of tyrosine or other amino acids.
  2. Key Reactions:
    • Spiroannulation: A critical step involves the oxidative spiroannulation of tyrosine derivatives, which allows for the formation of the core structure.
    • Diastereoselectivity: The use of specific substituents on the amino group (e.g., toluenesulfonyl) has been shown to influence the diastereoselectivity of the reaction, leading to desired isomers .
  3. Optimization: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.

The detailed methodology includes various analytical techniques such as thin-layer chromatography and mass spectrometry to monitor reaction progress and product characterization .

Molecular Structure Analysis

Alisamycin possesses a complex molecular structure that can be described by its molecular formula C21H27N3O5SC_{21}H_{27}N_{3}O_{5}S.

Structural Features

  • Core Structure: The compound features a heptatrienamide backbone, which is crucial for its biological activity.
  • Functional Groups: Notable functional groups include amide, hydroxyl, and sulfonyl moieties that contribute to its solubility and reactivity.
  • Stereochemistry: Alisamycin exhibits multiple stereocenters, which are essential for its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the stereochemistry and confirm the structure of alisamycin .

Chemical Reactions Analysis

Alisamycin can participate in various chemical reactions due to its functional groups:

  1. Reactivity: The presence of electrophilic centers allows for nucleophilic attack by various reagents, facilitating further synthetic modifications.
  2. Biological Interactions: Alisamycin's chemical structure enables it to interact with biological macromolecules, leading to its antimicrobial and antitumor effects.

Key Reactions

  • Hydrolysis: Alisamycin can undergo hydrolysis under acidic or basic conditions, affecting its stability and bioavailability.
  • Redox Reactions: The sulfonyl group can participate in redox reactions, potentially influencing the compound's pharmacodynamics.
Mechanism of Action

The mechanism by which alisamycin exerts its biological effects primarily involves interference with cellular processes in target organisms:

  1. Inhibition of Protein Synthesis: Alisamycin is believed to inhibit protein synthesis by targeting specific ribosomal components.
  2. Induction of Apoptosis: In cancer cells, alisamycin can induce apoptosis through pathways that involve mitochondrial dysfunction and activation of caspases.

Research indicates that alisamycin's action may be mediated through reactive oxygen species generation, leading to oxidative stress in susceptible cells .

Physical and Chemical Properties Analysis

Alisamycin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 405.52 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Stability can vary based on pH and temperature; thus, storage conditions are critical for maintaining potency.

These properties are essential for formulating alisamycin into effective therapeutic agents .

Applications

Alisamycin's unique properties make it suitable for various scientific applications:

  1. Antibiotic Development: As a member of the manumycin family, it serves as a template for developing new antibiotics against resistant bacterial strains.
  2. Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug development.
  3. Research Tool: Alisamycin can be used in biochemical research to study protein synthesis inhibition mechanisms and cellular responses to stress.
Introduction to Alisamycin

Discovery and Taxonomic Origins of Alisamycin-Producing Strains

Alisamycin was first isolated in 1991 from the actinomycete strain Streptomyces sp. HIL Y-88,31582, subsequently classified as Streptomyces actuosus through comprehensive taxonomic analysis [1] [3]. The discovery process involved fermentation of the bacterial strain under optimized conditions, followed by solvent extraction and chromatographic purification of the bioactive compound. The producing strain was isolated from a soil sample, consistent with the ecological niche of many antibiotic-producing Streptomyces species, which remain prolific sources of bioactive natural products [7] [9]. The initial characterization confirmed the strain’s morphological and biochemical alignment with the Streptomyces genus, particularly through its aerial mycelium formation and carbon utilization patterns [1].

Table 1: Taxonomic Profile of Alisamycin-Producing Strain

CharacteristicDetails
Strain DesignationStreptomyces sp. HIL Y-88,31582
ClassificationStreptomyces actuosus
Isolation SourceSoil ecosystem
Fermentation MediumComplex nutrient broth
Bioactivity ProfileGram-positive antibacterial, antifungal, weak antitumor

Classification Within the Manumycin Family of Antibiotics

Alisamycin belongs to the manumycin group of antibiotics, characterized by a conserved epoxyquinone core fused to a polyunsaturated carbon chain (e.g., C5N unit) and a variable acyl side chain [5] [8]. This structural family includes compounds such as manumycin A, nisamycin, and LL-C10037α, all sharing the core epoxycyclohexenone moiety responsible for their biological activity [8]. Alisamycin’s structure features a unique polyene chain and an amide-linked 2-amino-3-hydroxycyclopentenone derivative, distinguishing it from other family members [5]. Biosynthetically, manumycins arise from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, with the epoxyquinone core derived from chorismate via specialized shikimate pathway modifications [6] [8].

Table 2: Structural Features of Alisamycin vs. Key Manumycin Members

CompoundCore StructureUnique Side ChainBioactive Moieties
AlisamycinEpoxycyclohexenonePolyunsaturated diene-amideEpoxyquinone, conjugated diene
Manumycin AEpoxycyclohexenoneAlkyl chain + tetraene acidEpoxyquinone, Michael acceptor
NisamycinEpoxycyclohexenoneModified alkyl-diene systemEpoxyquinone, electrophilic enone
LL-C10037αEpoxycyclohexenoneShort unsaturated amideEpoxyquinone, α,β-unsaturated carbonyl

The total synthesis of alisamycin, first achieved in 1996, confirmed its stereochemistry and enabled structure-activity studies [5]. Critical synthetic steps included stereoselective addition of the Corey-Wollenberg reagent (E-2-tributylstannylethenyllithium) to the epoxyquinone nucleus and palladium-catalyzed Stille coupling for installing the polyunsaturated amide segment [8]. This methodology has since facilitated the creation of structural analogs with optimized bioactivity profiles.

Significance in Antimicrobial and Antitumor Research

Alisamycin exhibits dual biological activities with significant research implications:

  • Antibacterial Properties: Demonstrates potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and fungi, though limited efficacy against Gram-negative species due to permeability barriers [1] [7]. Its novel structure offers a template for combating multidrug-resistant (MDR) pathogens, particularly amid the escalating antimicrobial resistance crisis [9] [10].
  • Antitumor Potential: While initial studies characterized its antitumor activity as "weak" [1] [3], alisamycin’s mechanism involves inhibition of critical enzymes like farnesyl transferase, disrupting Ras oncoprotein signaling – a pathway implicated in 30% of human cancers [6] [8]. This targeted activity positions it as a lead compound for developing novel signal transduction inhibitors.

Table 3: Biological Activity Profile of Alisamycin

Activity TypeTarget Organisms/CellsPotency (MIC/IC₅₀)Mechanistic Insights
AntibacterialGram-positive bacteriaLow μM rangeCell envelope disruption, enzyme inhibition
AntifungalCandida spp. and moldsModerate activityInterference with membrane synthesis
AntitumorMurine tumor models, human cancer linesWeak activityFarnesyl transferase inhibition, Ras pathway modulation

Research synergies between antimicrobial and anticancer domains reveal that alisamycin shares mechanistic parallels with other antibiotics exhibiting dual functionality (e.g., anthracyclines, quinolones), primarily through targeting conserved cellular components like topoisomerases and biosynthetic enzymes in both prokaryotic and eukaryotic cells [2] [6]. Current studies focus on structural optimization to enhance its selectivity and efficacy, leveraging synthetic biology for biosynthesis pathway engineering and combinatorial chemistry to generate novel analogs [8] [10]. These approaches aim to overcome the limitations of the natural compound while preserving its unique mechanism of action against drug-resistant pathogens and therapy-refractory tumors.

The resurgence of interest in alisamycin reflects broader trends in drug discovery, where antibiotics with complex architectures serve as starting points for developing targeted therapies against evolving global health threats [9] [10]. Its inclusion in antimicrobial screening initiatives (e.g., CO-ADD) and cancer drug repurposing programs underscores its continued relevance in biomedical research [10].

Properties

CAS Number

136398-54-4

Product Name

Alisamycin

IUPAC Name

(2E,4E,6E)-7-[4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide

Molecular Formula

C29H32N2O7

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+

InChI Key

JNNCGBMBOYDZEW-CXNWBYPBSA-N

SMILES

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Synonyms

alisamycin

Canonical SMILES

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C(=O)NC2=CC(C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.